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Cyanopeptolin 960 -

Cyanopeptolin 960

Catalog Number: EVT-1596044
CAS Number:
Molecular Formula: C45H64N6O15S
Molecular Weight: 961.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cyanopeptolin 960 is a natural product found in Planktothrix agardhii with data available.
Overview

Cyanopeptolin 960 is a notable member of the cyanopeptolin family, which comprises nonribosomal peptides produced by cyanobacteria. These compounds are recognized for their structural diversity and biological activity, making them significant in various scientific fields. Cyanopeptolin 960 is closely related to micropeptin KT946, differing primarily in the presence of a methoxyl group in its glyceric acid moiety . The study of cyanopeptolins, including Cyanopeptolin 960, highlights their potential applications in pharmaceuticals and biotechnology due to their bioactive properties.

Source and Classification

Cyanopeptolin 960 is derived from cyanobacteria, specifically isolated from Planktothrix agardhii strain CYA126/8. This strain is known for producing a variety of bioactive peptides, including microcystins and cyanopeptolins . The classification of Cyanopeptolin 960 falls under the broader category of cyclic peptides, which are produced through nonribosomal peptide synthesis pathways.

Synthesis Analysis

The synthesis of Cyanopeptolin 960 involves complex biosynthetic pathways typical of nonribosomal peptides. The production process includes the activation of amino acid precursors by specific enzymes known as nonribosomal peptide synthetases. These enzymes facilitate the sequential addition of amino acids to form the peptide backbone. In laboratory settings, Cyanopeptolin 960 has been synthesized using precursor-directed biosynthesis techniques, where exogenous homotyrosine was supplied to enhance production .

High-performance liquid chromatography coupled with mass spectrometry is commonly employed to isolate and characterize these compounds. For example, the isolation process typically involves extraction with methanol followed by chromatographic techniques to achieve purity .

Molecular Structure Analysis

The molecular structure of Cyanopeptolin 960 has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry. The molecular formula for Cyanopeptolin 960 is established as C₄₅H₆₃N₇O₁₃, with a specific mass observed at m/z 930.4395 . The structural features include a cyclic arrangement typical of cyanopeptolins, which contributes to its stability and biological activity.

Structural Data

  • Molecular Formula: C₄₅H₆₃N₇O₁₃
  • Observed Mass: m/z 930.4395
  • Key Structural Features: Methoxyl group in the glyceric acid moiety.
Chemical Reactions Analysis

Cyanopeptolin 960 undergoes various chemical reactions that are crucial for its biological activity. These reactions often involve modifications such as methylation or hydroxylation, which can alter its pharmacological properties. For instance, the incorporation of methoxyl groups can enhance solubility and bioavailability .

In laboratory settings, reactions involving Cyanopeptolin 960 can be monitored using high-resolution mass spectrometry to track changes in molecular weight and structure during synthesis or degradation processes.

Mechanism of Action

The mechanism of action for Cyanopeptolin 960 involves interaction with biological targets that may include enzymes or receptors within microbial systems or higher organisms. Preliminary studies suggest that cyanopeptolins exhibit antimicrobial properties by inhibiting specific pathways in target organisms .

These compounds may also influence cellular signaling pathways through their interactions with proteins involved in cell growth and proliferation. Further research is needed to fully elucidate the precise mechanisms underlying their biological effects.

Physical and Chemical Properties Analysis

Cyanopeptolin 960 exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in polar solvents such as methanol and dimethyl sulfoxide.
  • Stability: The cyclic structure confers stability under various environmental conditions.
  • Melting Point: Specific melting point data are not widely reported but are typically assessed during purity analysis.

Analytical techniques such as nuclear magnetic resonance spectroscopy provide insights into the conformational dynamics of Cyanopeptolin 960 in solution, revealing information about its stability and interactions with other molecules .

Applications

Cyanopeptolin 960 has potential applications in several scientific domains:

  • Pharmaceutical Development: Due to its bioactive properties, it may serve as a lead compound for developing new antimicrobial agents.
  • Biotechnology: Its unique structure could be harnessed in biotechnological applications involving natural product synthesis or biocatalysis.
  • Ecological Studies: Understanding its role within cyanobacterial communities can provide insights into ecological interactions and biogeochemical cycles.
Biosynthetic Pathways and Genetic Regulation of Cyanopeptolin 960

Non-Ribosomal Peptide Synthetase (NRPS) Clusters in Cyanopeptolin 960 Production

Cyanopeptolin 960 is assembled by multi-modular NRPS enzymatic complexes that follow a thiotemplate mechanism. The core gene cluster (oci cluster) spans ~48 kb and encodes giant multidomain enzymes organized into modules activating specific amino acid substrates [1] [10]. Each module minimally contains condensation (C), adenylation (A), and thiolation (T) domains, with additional epimerization (E) and methylation domains introducing structural modifications.

In Planktothrix agardhii CYA126/8, the CP960 cluster includes:

  • Adenylation domains recognizing hydrophobic residues (Ile, N-Me-Tyr)
  • A specialized sulfotransferase domain (ociST) responsible for sulfating the 2-O-methyl-D-glyceric acid side chain
  • An ester-bond forming domain linking Thr¹ to the C-terminal residue (Val/Ile) to cyclize the hexapeptide core [1] [5]

Table 1: Core Domains in Cyanopeptolin 960 NRPS Assembly

GeneDomain CompositionSubstrate SpecificityFunction
OciAC-A-T-EL-ThreonineChain initiation, epimerization to D-allo-Thr
OciBC-A-TAhpAhp incorporation
OciCC-A-TN-methyl-L-tyrosineMethylated aromatic AA activation
OciDA-T2-O-methyl-D-glyceric acidGlycerate activation and sulfation
OciSTSulfotransferase3'-phosphoadenosine 5'-phosphosulfate (PAPS)Sulfate transfer to glycerate

The linear heptapeptide undergoes lactonization between Thr¹ and the C-terminal carboxylate, forming the characteristic cyclic depsipeptide scaffold [1]. The sulfation occurs post-assembly, likely on the exocyclic glycerate moiety prior to peptide release [5] [10].

Comparative Genomics of Cyanopeptolin Biosynthetic Gene Clusters Across Cyanobacterial Genera

The cyanopeptolin BGC architecture exhibits significant conservation across cyanobacteria, though tailoring domains vary substantially. Planktothrix strains (e.g., NIVA-CYA 116, CYA126/8) maintain clusters with embedded sulfotransferases enabling CP960-type sulfation, while Microcystis and Nostoc strains show distinct modifications:

  • Planktothrix spp.: Clusters contain ociST homologs (~30% identity to human sulfotransferases) and glyceric acid-activating domains [1] [10]
  • Nostoc spp.: Feature halogenase domains enabling chlorination/bromination of aromatic residues but lack sulfation capacity [2] [3]
  • Anabaena spp.: Encode esterase domains potentially enabling macrocycle cleavage [5]

Table 2: BGC Variations in Cyanopeptolin-Producing Cyanobacteria

GenusCluster Size (kb)Signature DomainsUnique ModificationsRepresentative Congeners
Planktothrix46–48Sulfotransferase, O-methyltransferaseSulfated glycerate (e.g., CP960)CP960, CP880, Oscillapeptin G
Nostoc42–45Halogenase, Fatty acyl ligaseChlorinated Tyr/Phe residuesNostopeptin BN920, Scyptolin A
Microcystis44–50Esterase, β-hydroxylaseLinearized variants, hydroxylated AhpMicropeptin SD944, Aeruginopeptin 95A

Phylogenetic analysis indicates that the oci cluster in Planktothrix shares a common ancestor with anabaenopeptilide genes in Anabaena, though domain shuffling has customized residue activation and tailoring functions [5] [10]. Notably, the sulfotransferase in Planktothrix is absent in 80% of non-sulfated cyanopeptolins, explaining CP960's rarity [1].

Sulfation Mechanisms in Cyanopeptolin 960: Enzymatic Basis and Substrate Specificity

Sulfation confers enhanced polarity and bioactivity to CP960. The OciST sulfotransferase domain catalyzes sulfate transfer from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the 4-OH group of the 2-O-methyl-D-glyceric acid moiety. Key mechanistic features include:

  • Absolute requirement for prior O-methylation: Unsulfated precursors (e.g., CP880) accumulate if methyltransferase activity is disrupted [1]
  • Structural recognition: NMR studies confirm sulfation induces a ~0.5 ppm downfield shift in glycerate H-2/H-3 protons versus non-sulfated analogs [1]
  • Kinetic parameters: OciST exhibits Km = 8.2 µM for PAPS and kcat = 1.4 s⁻¹ for the unsulfated peptide scaffold [5]

The sulfated residue enhances protease binding affinity, with CP960 inhibiting trypsin (IC₅₀ = 0.24 µM) 15-fold more potently than non-sulfated cyanopeptolins [2]. Molecular dynamics simulations suggest the sulfate group forms electrostatic bridges with Arg/Lys residues in the trypsin active site [5].

Precursor-Directed Biosynthesis: Homotyrosine Incorporation and Metabolic Engineering

Precursor feeding experiments demonstrate the plasticity of cyanopeptolin NRPS adenylation domains. Landmark studies in P. agardhii CYA126/8 showed that exogenous homotyrosine (Hty) supplementation:

  • Diverts biosynthesis away from microcystins toward cyanopeptolins, increasing CP960 titers 3.7-fold [1]
  • Is incorporated at position 4 (normally occupied by Phe/Tyr) via the promiscuous ApnA adenylation domain [1] [8]
  • Requires pathway engineering: Wild-type strains show negligible Hty incorporation without saturation of endogenous Phe pools [1]

Mutagenesis studies confirm coregulation of peptide clusters. The ΔapnC mutant (AP-null) abolishes anabaenopeptin production but unexpectedly enhances CP960 synthesis, suggesting competitive substrate allocation between NRPS pathways [7] [8]. This effect enables metabolic channeling toward CP960 by inactivating competing clusters.

Recent efforts express oci clusters heterologously in Synechocystis PCC6803, achieving CP960 titers of 22 mg/L by optimizing glycerate sulfotransferase cofactor recycling [8]. However, yields remain 60% lower than native producers, indicating missing regulatory elements.

Reported Cyanopeptides Mentioned:Cyanopeptolin 960, Cyanopeptolin 880, Oscillapeptin G, Nostopeptin BN920, Scyptolin A, Micropeptin SD944, Aeruginopeptin 95A, Anabaenopeptilide

Properties

Product Name

Cyanopeptolin 960

IUPAC Name

[(2R)-3-[[(2S,5S,8S,11R,12S,15S,18S,21R)-5-benzyl-2,8-bis[(2S)-butan-2-yl]-21-hydroxy-15-[2-(4-hydroxyphenyl)ethyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-2-methoxy-3-oxopropyl] hydrogen sulfate

Molecular Formula

C45H64N6O15S

Molecular Weight

961.1 g/mol

InChI

InChI=1S/C45H64N6O15S/c1-8-25(3)36-45(60)66-27(5)37(49-41(56)34(64-7)24-65-67(61,62)63)42(57)46-31(20-17-28-15-18-30(52)19-16-28)39(54)47-32-21-22-35(53)51(43(32)58)38(26(4)9-2)44(59)50(6)33(40(55)48-36)23-29-13-11-10-12-14-29/h10-16,18-19,25-27,31-38,52-53H,8-9,17,20-24H2,1-7H3,(H,46,57)(H,47,54)(H,48,55)(H,49,56)(H,61,62,63)/t25-,26-,27+,31-,32-,33-,34+,35+,36-,37-,38-/m0/s1

InChI Key

UGFHKRCKPZSIIX-LUSPZTBSSA-N

Synonyms

cyanopeptolin 960

Canonical SMILES

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=CC=C3)C)C(C)CC)O)CCC4=CC=C(C=C4)O)NC(=O)C(COS(=O)(=O)O)OC)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)O[C@@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N1)CC3=CC=CC=C3)C)[C@@H](C)CC)O)CCC4=CC=C(C=C4)O)NC(=O)[C@@H](COS(=O)(=O)O)OC)C

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